6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at the 2-position with a piperidin-1-yl group and at the 6-position with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl moiety. The piperidine group introduces basicity and solubility modulation.
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-9-16-17-13(21-9)20-8-10-7-11(19)15-12(14-10)18-5-3-2-4-6-18/h7H,2-6,8H2,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQVEGYJDATTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophilic intermediates.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors such as amidines or guanidines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound comprises a pyrimidin-4-ol core with two substituents:
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5-methyl-1,3,4-thiadiazol-2-yl sulfanyl methyl group (C-6 position).
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Piperidin-1-yl group (C-2 position).
The synthesis likely involves stepwise functionalization of the pyrimidine ring, with thiadiazole formation and sulfide coupling as critical steps.
Sulfanyl Group Formation
The sulfanyl methyl linkage may arise from nucleophilic substitution or coupling reactions :
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Direct S-alkylation : A thiadiazole-derived thiolate could displace a leaving group (e.g., bromide) on a methyl-substituted pyrimidine.
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Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki) could link a thioether to the pyrimidine .
Potential Precursor :
Piperidin-1-yl Substitution
The piperidin-1-yl group likely replaces a leaving group (e.g., chloride) on the pyrimidine via nucleophilic aromatic substitution :
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Conditions : High temperature, polar aprotic solvents, and strong bases (e.g., DMF, K₂CO₃) .
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Reactivity : Activating groups (e.g., hydroxyl) may enhance substitution efficiency.
Example Reaction :
Protecting/Deprotecting Strategies
The hydroxyl group at C-4 may require protection during synthesis:
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Protecting groups : Silyl ethers (e.g., TBS) or acetyl groups .
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Deprotection : Acidic or basic hydrolysis (e.g., TBAF for silyl ethers) .
Sequence :
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Protect hydroxyl → 2. Introduce substituents → 3. Deprotect.
Structural Validation
Key analytical techniques include:
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NMR : To confirm substituent positions and coupling patterns.
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Docking studies : To assess interactions with biological targets (e.g., tubulin) .
Biological Relevance
While the target compound’s activity is unspecified, related thiadiazole derivatives show:
Scientific Research Applications
Structural Characteristics
The compound’s unique structure allows for various interactions with biological targets. The presence of the thiadiazole ring enhances its reactivity, particularly in nucleophilic substitution reactions due to the sulfur atom. The pyrimidinone structure can engage in typical carbonyl reactions, which may be exploited for further synthetic modifications.
Anticancer Activity
Research indicates that derivatives of compounds containing thiadiazole and quinazoline structures exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization, crucial for cell division. The specific compound under discussion may similarly affect cancer cell proliferation through these mechanisms.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that compounds with structural similarities to 6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol exhibit IC50 values indicating potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cells. The incorporation of the piperidine moiety may enhance these effects by improving solubility and bioavailability.
Antimicrobial Properties
Compounds featuring thiadiazole rings have been explored for their antimicrobial properties. The presence of the sulfanyl group may contribute to the inhibition of bacterial growth by disrupting cellular processes.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazol-2-thiol | Contains thiadiazole | Antibacterial |
| 4-amino-N-(5-methyl-1,3,4-thiadiazol) | Amino group on thiadiazole | Cytotoxic |
| 8-Oxoquinazolin derivatives | Quinazoline core | Antitumor |
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to maximize yield and purity. Possible methods include:
- Formation of the thiadiazole ring.
- Introduction of the piperidine moiety.
- Coupling with the pyrimidinone structure.
Each step must be optimized to ensure high-quality product formation.
Mechanism of Action
The mechanism of action of 6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Sulfanyl Motifs
- Structure: 6-(((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methoxy)-2-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)pyrimidin-4-amine.
- Key Differences: Replaces the pyrimidin-4-ol core with a pyrimidin-4-amine and introduces a methoxypyridine-substituted cyclopropane.
- Activity: Exhibits PDE10A inhibitory activity (IC₅₀ < 10 nM), attributed to the cyclopropane-methoxy group enhancing target binding .
- Structure: 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile.
- Key Differences: Pyrazole-carbonitrile core instead of pyrimidin-ol; includes a propanoyl linker.
- Properties: Higher molecular weight (371.1 g/mol vs. ~337 g/mol for the target compound) and distinct solubility due to the carbonitrile group. Reported melting point: 191.8°C .
Piperidine-Substituted Pyrimidines
4-(2-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine ():
- Structure: Lacks the thiadiazole-sulfanyl group but shares the 2-(piperidin-1-yl)pyrimidine scaffold.
N-[4-(4-Fluorophenyl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide ():
- Structure: Adds a fluorophenyl and methanesulfonamide group to the pyrimidine core.
Comparative Data Table
Key Insights and Limitations
- Structural Flexibility: The thiadiazole-sulfanyl group enhances target versatility, as seen in PDE10A inhibitors () and antimicrobials ().
- Knowledge Gaps: Direct pharmacological data for the target compound are absent; activity must be inferred from analogs.
- Synthetic Efficiency: Microwave-assisted methods () offer advantages over traditional reflux (), but applicability depends on substituent stability.
Biological Activity
6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, focusing on cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 256.3 g/mol. The compound features a pyrimidine core substituted with a piperidine ring and a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O2S2 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | This compound |
Cytotoxicity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against lung cancer (A549) and skin cancer (SK-MEL-2) cell lines. Specifically, compounds structurally related to our target compound have demonstrated promising anticancer activity:
- Cytotoxicity against A549 : IC50 values ranging from 0.28 to 0.52 µg/mL were reported for some thiadiazole derivatives .
The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit tubulin polymerization, leading to disruption of the mitotic spindle formation during cell division. Additionally, docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The efficacy of thiadiazole derivatives can be significantly influenced by substituents on the thiadiazole ring and the piperidine moiety. A study highlighted that modifications at the C-5 position of the thiadiazole ring enhance cytotoxic activity against specific cancer cell lines:
| Substituent | Activity (IC50 µg/mL) |
|---|---|
| Phenyl | 4.27 (SK-MEL-2) |
| Fluorophenyl | 19.5 (SK-OV-3) |
These findings emphasize the importance of careful design in optimizing the biological activity of new derivatives.
Antimicrobial Properties
In addition to anticancer properties, compounds containing the thiadiazole moiety have demonstrated antimicrobial activity against various pathogens. The presence of sulfur in the structure has been linked to enhanced antimicrobial efficacy:
- Antimicrobial Activity : Compounds similar to our target have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the biological activities of related compounds:
- Alam et al. (2011) reported on a series of thiadiazole derivatives that exhibited significant cytotoxicity against human cancer cell lines including A549 and SK-MEL-2 with IC50 values suggesting strong potential for further development .
- Research by Umesha et al. indicated that specific modifications in the thiadiazole structure led to enhanced antioxidant properties alongside cytotoxic effects, suggesting a multifaceted mechanism of action .
Q & A
What are the common synthetic routes for synthesizing heterocyclic compounds containing 1,3,4-thiadiazole and pyrimidine moieties, such as the target compound?
Basic Question
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 5-methyl-1,3,4-thiadiazole-2-thiol derivatives. For example, nucleophilic substitution reactions between thiol-containing thiadiazoles and halogenated pyrimidine precursors (e.g., chloromethyl pyrimidines) are common. Reaction conditions often include refluxing in ethanol or acetone with potassium carbonate as a base, followed by purification via recrystallization (methanol is frequently used) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Advanced Question Q. How can regioselective challenges in sulfanyl-methyl substitution on pyrimidine rings be addressed during synthesis? Regioselectivity issues may arise due to competing nucleophilic sites on the pyrimidine ring. Methodological strategies include:
- Temperature control : Lower temperatures favor substitution at the more reactive position.
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups on piperidine) to direct substitution .
- Catalytic optimization : Triethylamine or DMAP (dimethylaminopyridine) can enhance reaction specificity .
Post-synthesis, characterization via H NMR and MS is essential to confirm regiochemistry .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Question
Standard characterization includes:
- H NMR : To identify proton environments (e.g., piperidine CH groups at δ 1.4–2.7 ppm, thiadiazole protons at δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : EI-MS or ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- HPLC : For purity assessment, using ammonium acetate buffer (pH 6.5) and C18 columns .
Advanced Question Q. How can conflicting NMR data between synthesized batches be resolved? Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:
- Variable-temperature NMR : To detect dynamic processes (e.g., piperidine ring puckering) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign quaternary carbons .
- X-ray crystallography : Definitive structural confirmation if single crystals are obtainable .
What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
Basic Question
Antibacterial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or kinases, using spectrophotometric methods to measure IC values .
Advanced Question Q. How can contradictory bioactivity results across studies be analyzed? Contradictions may stem from assay conditions (e.g., serum protein interference) or compound stability. Mitigation strategies:
- Dose-response curves : Validate activity across multiple concentrations.
- Metabolic stability tests : Incubate the compound in liver microsomes to assess degradation .
- Molecular docking : Compare binding modes with known inhibitors to explain potency variations .
What computational methods support the rational design of analogs with improved activity?
Advanced Question Q. Which QSAR (Quantitative Structure-Activity Relationship) parameters are most predictive for thiadiazole-pyrimidine hybrids? Key parameters include:
- Lipophilicity (LogP) : Optimal range (2.5–3.5) for membrane permeability .
- Electrostatic potential maps : To identify nucleophilic/electrophilic regions for target engagement .
- Molecular dynamics simulations : To assess piperidine ring flexibility and binding pocket interactions .
How should researchers design experiments to optimize synthetic yield and scalability?
Advanced Question Q. What factorial design approaches are effective for reaction optimization? Use Box-Behnken or central composite designs to evaluate variables:
- Temperature : 60–100°C for substitution reactions.
- Solvent polarity : Ethanol (polar) vs. THF (apolar) effects on reaction kinetics .
- Catalyst loading : Triethylamine (1–5 mol%) for acid scavenging .
Statistical tools like ANOVA can identify significant factors .
What are the best practices for handling discrepancies in spectral or bioactivity data across collaborative studies?
Advanced Question Q. How can inter-laboratory variability be minimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
